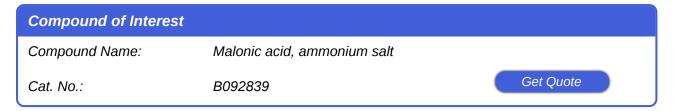


The Role of Ammonium Malonate in Deep Eutectic Solvents: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Deep Eutectic Solvents (DESs) represent a novel class of green solvents, emerging as viable alternatives to traditional volatile organic compounds. These systems are typically composed of a hydrogen bond acceptor (HBA), often a quaternary ammonium salt, and a hydrogen bond donor (HBD), which can include carboxylic acids, amides, or polyols. When mixed in a specific molar ratio, these components form a eutectic mixture with a melting point significantly lower than that of the individual constituents. This phenomenon is attributed to the formation of extensive hydrogen bond networks between the HBA and HBD, which disrupts the crystal lattice of the individual components.

Malonic acid, a dicarboxylic acid, serves as an effective HBD, while various ammonium salts can act as the HBA. The interaction between an ammonium salt and malonic acid gives rise to a "deep eutectic solvent," which can be considered an in-situ formation of an ammonium malonate system within the solvent's supramolecular structure. The tunability of their physicochemical properties by altering the HBA, HBD, or their molar ratio makes these DESs highly versatile for a range of applications, including as media for organic synthesis, in extraction processes, and for drug delivery.[1][2][3]

Role of Components in DES Formation



The formation of a stable DES relies on the effective hydrogen bonding between the ammonium salt (HBA) and malonic acid (HBD).

- Ammonium Salt (Hydrogen Bond Acceptor HBA): Typically, quaternary ammonium salts like choline chloride (ChCl), tetrabutylammonium chloride (TBAC), or benzyltripropylammonium chloride are used.[4][5] The halide anion (e.g., Cl⁻) of the salt is the primary hydrogen bond acceptor, interacting with the hydroxyl protons of the carboxylic acid groups of malonic acid.
 [6]
- Malonic Acid (Hydrogen Bond Donor HBD): As a dicarboxylic acid, malonic acid possesses
 two carboxylic acid groups that can donate protons for hydrogen bonding. This ability to form
 multiple hydrogen bonds contributes to the stability and the significant depression of the
 melting point of the eutectic mixture.[6]

The interaction between the chloride ion of the ammonium salt and the hydroxyl group of malonic acid is a key factor in the formation of the DES.[7] Spectroscopic analyses, such as Fourier-transform infrared (FTIR) spectroscopy, confirm the formation of these hydrogen bonds, showing shifts in the characteristic vibrational frequencies of the O-H and C=O groups of malonic acid upon DES formation.[6]

Physicochemical Properties of Ammonium Salt-Malonic Acid DESs

The properties of these DESs can be tailored by selecting different ammonium salts or by varying the molar ratio between the HBA and HBD. Key properties include density, viscosity, and conductivity. The high viscosity of some DESs, a result of the extensive hydrogen bonding, can be modulated by the addition of water or by increasing the temperature.[3]

Table 1: Physicochemical Properties of Selected Ammonium Salt-Malonic Acid Deep Eutectic Solvents



Hydrogen Bond Acceptor (HBA)	HBA:HBD Molar Ratio	Temperature (°C)	Density (g/cm³)	Viscosity (mPa·s)
Choline Chloride	1:1	25	~1.25	High
Choline Chloride	1:2	25	>1.25	High

Note: Quantitative data for a wide range of ammonium salt-malonic acid DESs is limited in publicly available literature. The values for choline chloride-malonic acid are based on qualitative descriptions and comparisons from multiple sources. The viscosity is generally high at room temperature.

Experimental Protocols

Protocol 1: Synthesis of Choline Chloride-Malonic Acid (ChCl:MA) DES

This protocol describes the synthesis of a DES from choline chloride and malonic acid at a 1:1 molar ratio.

Materials:

- Choline chloride (ChCl)
- Malonic acid (MA)
- Glass vial with a screw cap
- · Magnetic stirrer hotplate
- · Magnetic stir bar
- · Weighing balance

Procedure:



- Dry the choline chloride and malonic acid in a desiccator for at least 24 hours to remove any residual moisture.
- Weigh equimolar amounts of choline chloride and malonic acid and place them in a glass vial.
- · Add a magnetic stir bar to the vial.
- Seal the vial to prevent the absorption of moisture.
- Place the vial on a magnetic stirrer hotplate and heat the mixture to 60-80°C with continuous stirring.
- Continue heating and stirring until a clear, homogeneous liquid is formed. This typically takes
 1-2 hours.
- Allow the resulting DES to cool down to room temperature.
- Store the DES in a sealed container in a desiccator.

Caption: Workflow for the synthesis of ChCl:MA DES.

Protocol 2: Application in Ultrasound-Assisted Extraction (UAE) of Phenolic Compounds

This protocol outlines a general procedure for the extraction of phenolic compounds from a plant matrix using a ChCl:MA DES, enhanced by ultrasonication.

Materials:

- Dried and powdered plant material (e.g., olive leaves, chokeberry)
- ChCl:MA DES (synthesized as per Protocol 1)
- Deionized water
- Ethanol or methanol for comparative analysis (optional)



- · Ultrasonic bath or probe sonicator
- Centrifuge
- Spectrophotometer or HPLC for analysis

Procedure:

- Solvent Preparation: Prepare an aqueous solution of the ChCl:MA DES. A common concentration is 70-80% DES in water (v/v), as the addition of water can reduce viscosity and improve extraction efficiency.
- Extraction Setup: Weigh a specific amount of the powdered plant material (e.g., 1 g) and place it in a suitable vessel. Add a defined volume of the DES solution to achieve a specific solid-to-liquid ratio (e.g., 1:20 g/mL).
- Ultrasonication: Place the vessel in an ultrasonic bath or immerse the probe of a sonicator into the mixture. Sonicate for a predetermined time (e.g., 30 minutes) at a controlled temperature (e.g., 40-50°C).
- Separation: After extraction, centrifuge the mixture at high speed (e.g., 5000 rpm for 15 minutes) to separate the solid residue from the liquid extract.
- Analysis: Carefully collect the supernatant (the DES extract). The concentration of phenolic compounds in the extract can be determined using a suitable analytical method, such as the Folin-Ciocalteu assay for total phenolic content or HPLC for the quantification of specific compounds.
- Reusability (Optional): The DES can potentially be recovered and reused. This may involve
 techniques like anti-solvent precipitation to recover the extracted compounds, followed by
 evaporation of the anti-solvent and water to regenerate the DES.

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